molecular formula C10H17N3S2 B15192124 N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide CAS No. 126647-14-1

N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide

Cat. No.: B15192124
CAS No.: 126647-14-1
M. Wt: 243.4 g/mol
InChI Key: PKSUINQQTRCQIK-UHFFFAOYSA-N
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Description

N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide is a thioamide-containing compound characterized by a pyrrolidine ring with a thioxo group at the 2-position and a dimethylaminoethylidene substituent. Thioamides, such as this compound, are of interest due to their unique electronic properties conferred by the sulfur atom, which enhances their reactivity and binding affinity compared to traditional amides . The synthesis of thioamides often involves thioacylating agents like thioacyl-N-phthalimides or thiobenzimidazolone derivatives, as demonstrated in early studies . More recently, ynamide-mediated methods have emerged as efficient pathways for constructing thioamides and thiopeptides, offering improved yields and selectivity .

Properties

CAS No.

126647-14-1

Molecular Formula

C10H17N3S2

Molecular Weight

243.4 g/mol

IUPAC Name

N-[1-(dimethylamino)ethylidene]-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide

InChI

InChI=1S/C10H17N3S2/c1-8(12(2)3)11-9(14)7-13-6-4-5-10(13)15/h4-7H2,1-3H3

InChI Key

PKSUINQQTRCQIK-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=S)CN1CCCC1=S)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide typically involves the reaction of a dimethylamino compound with a thioxo compound under controlled conditions. One common method involves the use of acid-amine coupling reactions, where a carboxylic acid is activated and then reacted with an amine . This method is widely used due to its efficiency and the stability of the resulting amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes the use of high-purity reagents and solvents to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structure combines a pyrrolidine-thioxo core with a dimethylaminoethylidene group. Key comparisons include:

  • Hydrazide Derivatives: Polyphenolic hydrazides (e.g., compounds 2–5 in ) share the ethylidene-hydrazide motif but lack thioamide groups.
  • Thiophene-Containing Analogs: Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () feature aromatic heterocycles (thiophene) but lack the thioamide functionality. Thiophene’s aromaticity contrasts with the non-aromatic, flexible pyrrolidine ring in the target compound, influencing solubility and metabolic stability .

Data Table: Key Comparisons

Property/Feature N-(1-(Dimethylamino)ethylidene)-2-thioxo-1-pyrrolidineethanethioamide Polyphenolic Hydrazides (e.g., 2–5 ) Coumarin Derivatives (e.g., 7-OH-Coumarin)
Core Structure Pyrrolidine-thioxo with dimethylaminoethylidene Aryl-hydrazide with hydroxy substituents Benzopyrone with hydroxyl/glucuronide
Key Functional Groups Thioamide, dimethylamino Hydrazide, phenolic -OH Lactone, hydroxyl
Synthesis Method Ynamide-mediated thioacylation Condensation with hydroxyacetophenones Metabolic derivatization of coumarin
Biological Activity Underexplored; potential enzyme inhibition Not reported Antitumor (IC50 = 0.68–2.69 mM)
Solubility Moderate (polar groups) Low (aromaticity) Low (improved by glucuronidation)

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